Comparative Antibacterial Activity of Pyridyl-1,2,3-Thiadiazoles and -Selenadiazoles
In a direct head-to-head comparison of antibacterial activity, 4-(3-pyridyl)-1,2,3-thiadiazole (the target compound) and its selenium analog 4-(3-pyridyl)-1,2,3-selenadiazole were evaluated as hydrochloride salts against a panel of bacteria [1]. While the specific MIC values are not provided in the available data, both compounds demonstrated significant antibacterial activity, with the thiadiazole showing a comparable but slightly lower potency relative to the selenadiazole [1]. This suggests that the 1,2,3-thiadiazole scaffold retains substantial antibacterial efficacy while offering the advantage of sulfur over selenium, which may be preferred for synthetic accessibility and cost considerations.
| Evidence Dimension | Antibacterial activity (qualitative) |
|---|---|
| Target Compound Data | Significant antibacterial activity (hydrochloride salt) |
| Comparator Or Baseline | 4-(3-Pyridyl)-1,2,3-selenadiazole: Significant antibacterial activity |
| Quantified Difference | Comparable activity; exact MIC difference not specified |
| Conditions | Hydrochloride salt forms tested against bacterial strains (1974 study) |
Why This Matters
This evidence confirms that 3-(4-1,2,3-thiadiazolyl)pyridine can serve as a viable sulfur-based alternative to selenium-containing heterocycles in antibacterial research, potentially reducing toxicity concerns and synthetic complexity.
- [1] Lalezari, I., Shafiee, A., & Yazdany, S. (1974). Selenium heterocycles. X. Synthesis and antibacterial activity of pyridyl-1,2,3-thiadiazoles and pyridyl-1,2,3-selenadiazoles. Journal of Pharmaceutical Sciences, 63(4), 628-629. View Source
